molecular formula C7H6ClNO2 B048968 5-Amino-2-chlorobenzoic acid CAS No. 89-54-3

5-Amino-2-chlorobenzoic acid

Cat. No. B048968
CAS RN: 89-54-3
M. Wt: 171.58 g/mol
InChI Key: GVCFFVPEOLCYNN-UHFFFAOYSA-N
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Description

5-Amino-2-chlorobenzoic acid is a compound that has been the subject of various studies due to its potential applications in the synthesis of pharmaceuticals, polymers, and other organic compounds. Its unique molecular structure, which includes both amino and chloro substituents, allows for diverse chemical reactivity and interactions.

Synthesis Analysis

The synthesis of derivatives and related compounds to 5-Amino-2-chlorobenzoic acid often involves catalyst-free, microwave-assisted amination reactions, indicating efficient and selective methodologies for obtaining N-substituted derivatives with high yields and potential utility as building blocks in drug discovery and materials science (Baqi & Müller, 2007).

Molecular Structure Analysis

Vibrational spectroscopy studies, including Fourier transform infrared (FTIR) and Raman spectra, along with ab initio Hartree-Fock and density functional methods, have been utilized to determine the geometry optimizations, vibrational wavenumber, and thermodynamic parameters of 5-Amino-2-chlorobenzoic acid. Such studies provide detailed insights into the molecule's structural characteristics and the effects of substituents on its vibrational modes (Sundaraganesan, Joshua, & Settu, 2007).

Scientific Research Applications

  • Biological Activity and Coordination Chemistry : Complexes of 5-Amino-2-chlorobenzoic acid with Sm(III) and Tb(III) exhibit significant biological activity. The chlorine in 5-Amino-2-chlorobenzoic acid affects coordination and diversifies reactivity (Essawy et al., 2014).

  • Therapeutic Mechanisms : 5-Amino-2-chlorobenzoic acid demonstrates potential as a therapeutic agent by preventing neutrophil-mediated cell damage, which could be valuable in treating conditions like ulcerative colitis (Dallegri et al., 1990).

  • Spectroscopic Analysis : The vibrational spectra of 5-Amino-2-chlorobenzoic acid have been studied, revealing high accuracy in assigning normal modes and validating its structural properties (Sundaraganesan et al., 2007).

  • Metal Cluster Chemistry : N-salicylidene-2-amino-5-chlorobenzoic acid has been used for the first time in metal cluster chemistry, leading to the discovery of a Ni11 cluster with unique properties (Athanasopoulou et al., 2014).

  • Microwave-Assisted Amination : The compound aids in the regioselective amination of 2-chloro-5-nitrobenzoic acid, which is significant for synthesizing various derivatives efficiently (Baqi & Müller, 2007).

  • Antimicrobial and Antiviral Applications : Studies have shown the potential of 5-Amino-2-chlorobenzoic acid derivatives in antimicrobial and antiviral applications, including inhibiting SARS-CoV-2 infection in vitro (Sakurai et al., 2021) and exhibiting anti-tobacco mosaic virus activity (Chen et al., 2010).

  • Fluorescence-Guided Surgery : 5-Aminolevulinic acid, a related compound, has been used to improve surgical outcomes in malignant glioma patients through fluorescence-guided resection (Stummer et al., 2006).

  • Antimicrobial and Anti-Inflammatory Properties : Schiff base ligands and their metal complexes, which can be derived from 5-Amino-2-chlorobenzoic acid, show promising antimicrobial and anti-inflammatory properties, potentially useful in pharmaceuticals and cosmetics (El–Wahab, 2007).

  • Cluster Chemistry and Structural Diversity : 5-Amino-2-chlorobenzoic acid contributes to structural diversity in Ni(II) cluster chemistry, leading to compounds with various physical properties (Perlepe et al., 2016).

Safety And Hazards

5-Amino-2-chlorobenzoic acid is considered hazardous. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . Safety measures include wearing personal protective equipment, ensuring adequate ventilation, and avoiding ingestion and inhalation .

properties

IUPAC Name

5-amino-2-chlorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO2/c8-6-2-1-4(9)3-5(6)7(10)11/h1-3H,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVCFFVPEOLCYNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4058992
Record name Benzoic acid, 5-amino-2-chloro-
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Molecular Weight

171.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-2-chlorobenzoic acid

CAS RN

89-54-3
Record name 5-Amino-2-chlorobenzoic acid
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Record name Benzoic acid, 5-amino-2-chloro-
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Record name 5-Amino-2-chlorobenzoic acid
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Record name Benzoic acid, 5-amino-2-chloro-
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Record name Benzoic acid, 5-amino-2-chloro-
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Record name 5-amino-2-chlorobenzoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
100
Citations
N Sundaraganesan, BD Joshua, K Settu - Spectrochimica Acta Part A …, 2007 - Elsevier
… The Fourier transform Raman and Fourier transform infrared spectra of 5-amino-2-chlorobenzoic acid (5A2CBA) were recorded in the solid phase. Geometry opitimizations were done …
Number of citations: 69 www.sciencedirect.com
YF Win, CS Choong, JC Dang, MA Iqbal… - Journal of …, 2014 - Taylor & Francis
… The sodium salt of the acid was obtained by refluxing a 1 : 1 M mixture of sodium hydroxide and 5-amino-2-chlorobenzoic acid in ethanol (50 mL) for 2 h. After a few days, white …
Number of citations: 12 www.tandfonline.com
N Kaya Kinaytürk, H Oturak - Acta Physica Polonica A, 2016 - bibliotekanauki.pl
… [2, 4, 9, 10] have recorded the FT-IR and FT-Raman spectra of 2-Amino4,5-difluorobenzoic acid, 5-Amino-2-Chlorobenzoic acid, 5-Amino-2-nitrobenzoicacid and 2-Chlorobenzoic acid. …
Number of citations: 12 bibliotekanauki.pl
L Li, Y Song, B Yan - Journal of Coordination Chemistry, 2005 - Taylor & Francis
… A novel europium complex, [Eu(AClBA) 3 (H 2 O) 2 ·H 2 O] 2 , where AClBA = 5-amino-2-chlorobenzoic acid, has been characterized structurally by X-ray diffraction methods. The …
Number of citations: 1 www.tandfonline.com
A Poiyamozhi, N Sundaraganesan… - Journal of Molecular …, 2012 - Elsevier
… [6], [7] studied the vibrational spectra and assignments of 5-amino-2-chlorobenzoic acid and p-chlorobenzoic acid by HF and DFT methods. Molecular structure, vibrational assignments …
Number of citations: 41 www.sciencedirect.com
W Brzyska, K Borzechowski - Polish Journal of Chemistry, 1999 - hero.epa.gov
Spectral and thermal studies of Y(III) and lanthanide(III) complexes with 5-amino-2-chlorobenzoic acid | Health & Environmental Research Online (HERO) | US EPA … Spectral and thermal …
Number of citations: 5 hero.epa.gov
MN Arshad, MN Tahir, IU Khan, M Shafiq… - … Section E: Structure …, 2009 - scripts.iucr.org
… 5-Amino-2-chlorobenzoic acid (1 g, 5.27 mmol) was dissolved in distilled water (10 ml). The pH of the solution was maintained at 8–9 using 1M, Na 2 CO 3 solution. Benzene sulfonyl …
Number of citations: 1 scripts.iucr.org
L Wen, H Yin, C Wang - Acta Crystallographica Section E: Structure …, 2009 - scripts.iucr.org
… 5-Amino-2-chlorobenzoic acid (1 mmol) and sodium ethoxide (1.2 mmol) were added to a stirred solution of methanol (30 ml) in a Schlenk flask and stirred for 0.5 h. Triphenylantimony …
Number of citations: 2 scripts.iucr.org
NJ Baumhover, D Larabee-Zierath… - Journal of …, 2018 - regsci-ojs-tamu.tdl.org
… analytes are not readily available, 5-Amino-2chlorobenzoic acid (Sigma Aldrich, St. … 5-Amino-2-chlorobenzoic acid at a final concentration of 100 ng/mL. 5-Amino-2-chlorobenzoic acid …
Number of citations: 1 regsci-ojs-tamu.tdl.org
M Hong, HD Yin, WK Li, XY You - Inorganic Chemistry Communications, 2011 - Elsevier
… Two ligands are prepared by the similar method: 3-amino-4-chlorobenzoic acid or 5-amino-2-chlorobenzoic acid (10 mmol) was dissolved in ethanol (40 ml), and then 2-formylbenzoic …
Number of citations: 26 www.sciencedirect.com

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